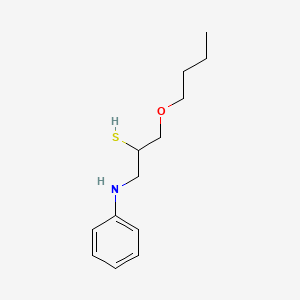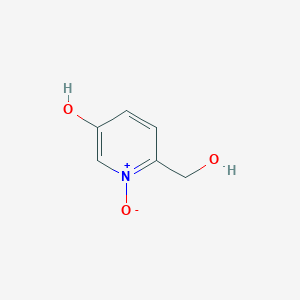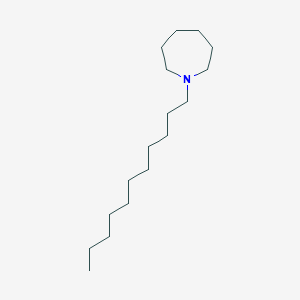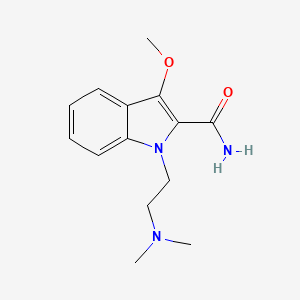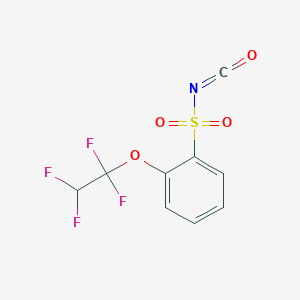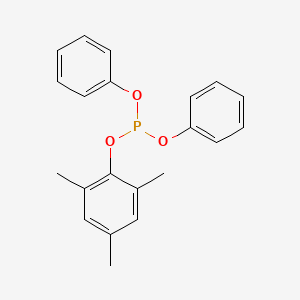
Diphenyl 2,4,6-trimethylphenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 2,4,6-trimethylphenyl phosphite is a chemical compound known for its unique properties and applications. It is often used in various industrial and scientific research settings due to its stability and reactivity. The compound’s molecular formula is C22H21O2P, and it is characterized by the presence of a phosphite group attached to a 2,4,6-trimethylphenyl ring and two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphite can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . This reaction typically involves the use of oxidizing agents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar oxidation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl phosphites, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diphenyl 2,4,6-trimethylphenyl phosphite has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in various biological experiments.
Mecanismo De Acción
The mechanism by which Diphenyl 2,4,6-trimethylphenyl phosphite exerts its effects involves the formation of reactive intermediates upon exposure to UV light. These intermediates can initiate radical polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks . The molecular targets include unsaturated monomers and oligomers, and the pathways involved are primarily radical polymerization processes.
Comparación Con Compuestos Similares
Similar Compounds
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Similar in structure but with a different functional group attached to the phosphine oxide.
(Diphenylphosphoryl) (mesityl)methanone: Another compound with a similar phosphine oxide structure but different substituents.
Uniqueness
Diphenyl 2,4,6-trimethylphenyl phosphite is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to the phosphite. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications requiring high-performance materials and precise chemical reactions.
Propiedades
Número CAS |
74388-15-1 |
|---|---|
Fórmula molecular |
C21H21O3P |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
diphenyl (2,4,6-trimethylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3P/c1-16-14-17(2)21(18(3)15-16)24-25(22-19-10-6-4-7-11-19)23-20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clave InChI |
NCZOOHUDCMKTJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OP(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


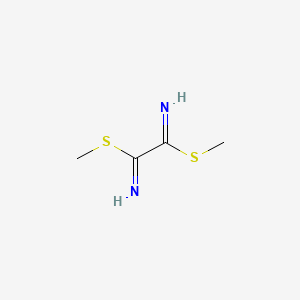
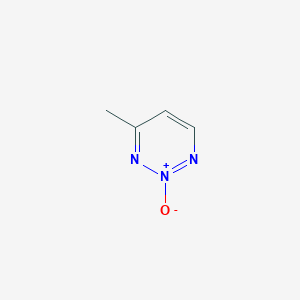
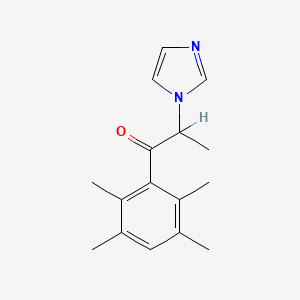
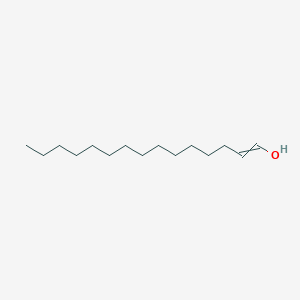

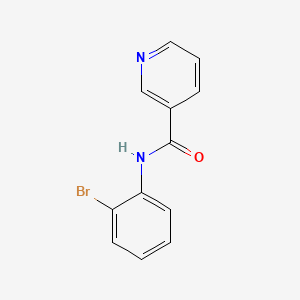
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
